N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-bromobenzamide
Overview
Description
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . It’s a heterocyclic compound and finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .
Synthesis Analysis
Benzoxazoles can be synthesized from 2-aminophenols and aldehydes using various catalysts under mild reaction conditions . A sequential one-pot procedure for the synthesis of benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The benzoxazole moiety is a bicyclic planar molecule . It is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis
Benzoxazoles can undergo a variety of chemical reactions. For example, they can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Physical And Chemical Properties Analysis
Benzoxazole is a white to light yellow solid with an odor similar to pyridine . It has a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Mechanism of Action
Future Directions
Benzoxazole derivatives are of interest for various applications, including as optical brighteners in laundry detergents . They are also found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . Future research may focus on developing new benzoxazole derivatives with improved properties for these and other applications.
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3S/c22-13-7-5-12(6-8-13)19(27)25-21(29)23-14-9-10-15(17(26)11-14)20-24-16-3-1-2-4-18(16)28-20/h1-11,26H,(H2,23,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJNWRKTCHFADB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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